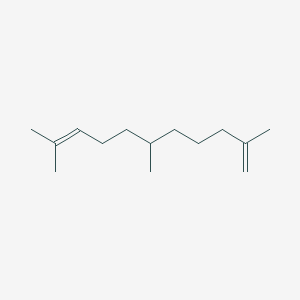
2,6,10-Trimethylundeca-1,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethylundeca-1,9-diene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of multiple double bonds in its structure. This compound is known for its role in various chemical processes and its presence in natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-1,9-diene can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,6,10-trimethylundec-9-en-1-ol with a suitable dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of corresponding alkanes. The process typically requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of double bonds .
Analyse Des Réactions Chimiques
Types of Reactions
2,6,10-Trimethylundeca-1,9-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,6,10-trimethylundec-9-en-1-ol, 2,6,10-trimethylundec-9-enal, or 2,6,10-trimethylundec-9-enoic acid.
Reduction: Formation of 2,6,10-trimethylundecane.
Substitution: Formation of this compound halides.
Applications De Recherche Scientifique
2,6,10-Trimethylundeca-1,9-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,6,10-Trimethylundeca-1,9-diene involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptors in the olfactory system of insects and triggering specific behavioral responses. The compound’s double bonds play a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,10-Trimethylundeca-5,9-dienal: This compound is structurally similar but contains an aldehyde group instead of a terminal double bond.
2,6,10-Trimethyltridecane: A saturated hydrocarbon with a similar carbon skeleton but lacking double bonds.
(E)-2,6,10-Trimethylhexadeca-1,3-diene: A longer-chain diene with similar structural features.
Uniqueness
2,6,10-Trimethylundeca-1,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60782-60-7 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
2,6,10-trimethylundeca-1,9-diene |
InChI |
InChI=1S/C14H26/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h9,14H,1,6-8,10-11H2,2-5H3 |
Clé InChI |
ITMDNOFFRHDSDX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=C)C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
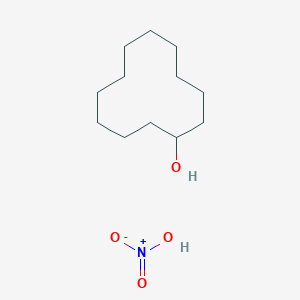
![N-[4-(2,4-Dichlorophenoxy)-2-methoxyphenyl]formamide](/img/structure/B14595825.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
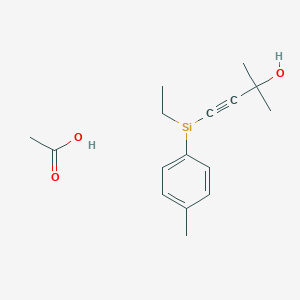

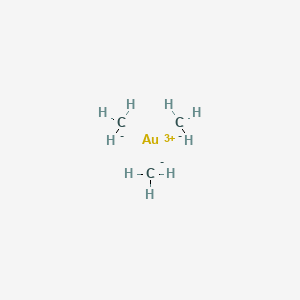

![4-Methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14595862.png)
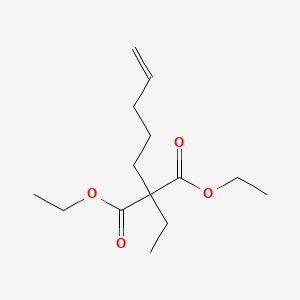
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)

![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
